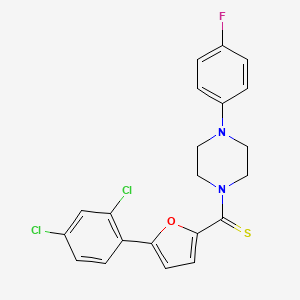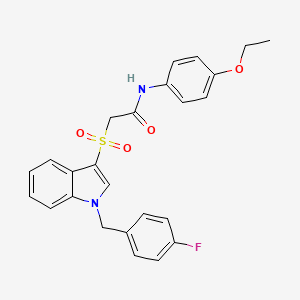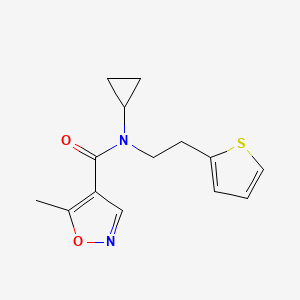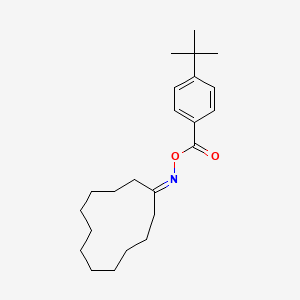
(5-(2,4-Dichlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the furan ring and the piperazine ring in separate steps, followed by the introduction of the dichlorophenyl and fluorophenyl groups. The thione group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups. The furan and piperazine rings are likely to be planar, while the dichlorophenyl and fluorophenyl groups could add some three-dimensionality to the structure .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the furan ring could undergo electrophilic aromatic substitution, while the piperazine ring could participate in reactions involving the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar thione group could make the compound more soluble in polar solvents .Applications De Recherche Scientifique
Antibacterial Activity
Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored the antibacterial potential of compounds containing furan rings. For instance, nitrofurantoin analogues, including those with a furan scaffold, have been evaluated against gram-positive and gram-negative bacteria. Notably, some synthesized derivatives exhibited antibacterial activity against Staphylococcus aureus and Streptococcus faecium .
Antitubercular Properties
Given the global challenge of tuberculosis, novel antitubercular agents are urgently needed. The fusion of furan and piperazine motifs in our compound may offer promising leads. Researchers could investigate its potential against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) to assess its in vitro antitubercular activity .
HIV-1 Inhibition
Indole derivatives, which share some structural features with furans, have shown promise as HIV-1 inhibitors. While our compound is not an indole, its unique combination of furan and piperazine elements might be explored for anti-HIV-1 activity. Researchers could synthesize analogs and evaluate their effectiveness against the virus .
Other Therapeutic Applications
Beyond antibacterial and antiviral properties, furan-containing compounds have demonstrated diverse therapeutic advantages. These include anti-ulcer, diuretic, muscle relaxant, anti-protozoal, anti-inflammatory, and anticancer effects. Our compound’s specific structure warrants investigation in these areas .
Pharmacokinetics and Toxicity
Investigating the pharmacokinetic profile and potential toxicity of our compound is crucial. Researchers should assess its absorption, distribution, metabolism, excretion, and potential adverse effects.
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit antiproliferative activities against a variety of cancer cell lines . This suggests that the compound may interact with cellular targets that play a crucial role in cell proliferation and survival.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have been shown to exhibit high chemical reactivity , which could potentially influence their interaction with cellular targets.
Biochemical Pathways
Given its potential antiproliferative activity , it may be inferred that the compound could affect pathways related to cell cycle regulation, apoptosis, or DNA repair.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[5-(2,4-dichlorophenyl)furan-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2FN2OS/c22-14-1-6-17(18(23)13-14)19-7-8-20(27-19)21(28)26-11-9-25(10-12-26)16-4-2-15(24)3-5-16/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATPEKBZPWEWEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=S)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(2,4-Dichlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2785685.png)

![2-((4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2785688.png)
![2-[(3-fluorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2785689.png)

![2-[Cyanomethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B2785691.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]thiophene-2-carboxamide](/img/structure/B2785694.png)
![2-[(6-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2785695.png)
![(E)-2-amino-N-phenyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2785696.png)

![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2785705.png)
![N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)propanamide](/img/structure/B2785706.png)
![Methyl 4-amino-5-methylthiopheno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2785708.png)